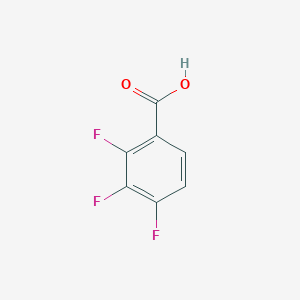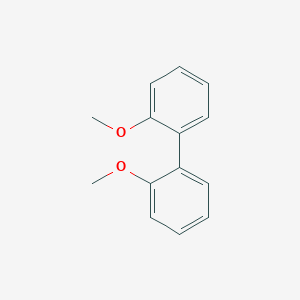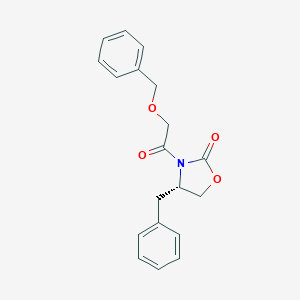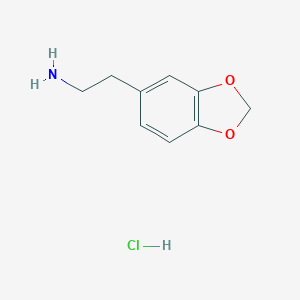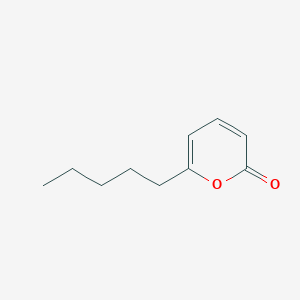
6-Pentyl-2H-pyran-2-one
Übersicht
Beschreibung
Synthesis Analysis
6-PP can be synthesized using readily available starting materials, as demonstrated in a study by Andriamialisoa et al. (2004). This synthesis process is compatible with large-scale production, providing a viable alternative to biotechnological routes, which are limited by biomass inhibition at high concentrations of 6-PP (Andriamialisoa et al., 2004).
Molecular Structure Analysis
The molecular structure of 6-PP and its derivatives has been a subject of interest in various studies. For instance, Valenti et al. (2013) isolated a compound from Pestalotiopsis sp. and analyzed its molecular structure, revealing the half-chair conformation of the pyran-2-one ring (Valenti et al., 2013).
Chemical Reactions and Properties
6-PP undergoes various chemical reactions forming different derivatives. Studies like those by Grynkiewicz and Zamojski (1978, 1979) and Pérez-Bautista et al. (2016) have explored the synthesis of 6-hydroxy-2H-pyran-3(6H)-onyl-hexoses and chiral 6-pentyl-2H-pyran-2-ones, respectively. These studies contribute to understanding the chemical versatility of 6-PP (Grynkiewicz & Zamojski, 1978) (Pérez-Bautista et al., 2016).
Physical Properties Analysis
The physical properties of 6-PP and its analogs are important for their application in various fields. Kumar et al. (2021) report the synthesis and investigation of the molecular structure of isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate, highlighting the physical characteristics of these compounds (Kumar et al., 2021).
Chemical Properties Analysis
The chemical properties of 6-PP, such as its antifungal and phytotoxic activities, have been studied extensively. Parker et al. (1997) evaluated the in vitro biological activities of 6-PP and its structurally related analogs, finding significant antifungal and phytotoxic properties in these compounds (Parker et al., 1997).
Wissenschaftliche Forschungsanwendungen
1. Antifungal Agent in Agriculture
- Application Summary: 6PP has been shown to possess antifungal activities against multiple plant pathogenic fungi, including Peronophythora litchii, the causal agent of litchi downy blight disease .
- Methods of Application: The study used RNA-sequencing, functional genetics, and biochemical techniques to investigate the regulatory effects of 6PP against P. litchii .
- Results: The study found that 6PP treatment resulted in significant up-regulations in the expression profile of TOR pathway-related genes, including PlCytochrome C and the transcription factors PlYY1 . This suggests that 6PP-mediated activation of PlYY1 expression positively regulates TOR-related responses and significantly influences vegetative growth and the virulence of P. litchii .
2. Volatile Production in Trichoderma Species
- Application Summary: Different Trichoderma species have been found to produce 6PP and other volatiles .
- Methods of Application: The study used solid phase microextraction (SPME) coupled to gas chromatography–mass spectrometry (GC-MS) to screen for the production of 6PP and other volatiles .
- Results: The study found intra- and interspecies variability in the synthesis of 6PP. The most efficient producer of 6PP was T. atroviride .
3. Biocontrol for Litchi Downy Blight and Preservation
- Application Summary: 6PP, synthesized by Trichoderma erinaceum LS019-2, has been investigated as a biocontrol for litchi downy blight and preservation .
- Methods of Application: The study used electron microscopic analysis to investigate the effects of 6PP on the growth and sporangial germination of Peronophythora litchii .
- Results: The study found that 6PP significantly inhibited the growth and sporangial germination of P. litchii, causing severe cellular and intracellular destructions .
4. Attractant for New Zealand Flower Thrips
- Application Summary: 6PP has been found to be a potent attractant for New Zealand flower thrips .
- Methods of Application: The study used traps baited with 6PP to catch T. obscuratus .
- Results: The study found that traps baited with 6PP caught more T. obscuratus than those baited with the same amounts of ethyl nicotinate .
5. Control of Downy Blight Disease and Preservation of Litchi Fruits
- Application Summary: 6PP has been suggested as a useful natural product to control downy blight disease and as a new preservative for litchi fruits .
- Methods of Application: The study used electron microscopic analysis to investigate the effects of 6PP on the growth and sporangial germination of Peronophythora litchii .
- Results: The study found that 6PP significantly inhibited the growth and sporangial germination of P. litchii, causing severe cellular and intracellular destructions .
6. Attractant for New Zealand Flower Thrips
- Application Summary: 6PP has been found to be a potent attractant for New Zealand flower thrips .
- Methods of Application: The study used traps baited with 6PP to catch T. obscuratus .
- Results: The study found that traps baited with 6PP caught more T. obscuratus than those baited with the same amounts of ethyl nicotinate .
7. Inhibition of Fungal Pathogenesis and Growth
- Methods of Application: The study used RNA-sequencing, functional genetics, and biochemical techniques to investigate the regulatory effects of 6PP against Peronophythora litchii .
- Results: The study found that 6PP treatment resulted in significant up-regulations in the expression profile of TOR pathway-related genes, including PlCytochrome C and the transcription factors PlYY1 .
8. Gas Chromatography
- Application Summary: 6PP is used in gas chromatography as a standard for identification and quantification .
- Methods of Application: The study used different types of columns and temperature programs to analyze the retention index of 6PP .
- Results: The study found that the retention index of 6PP varies depending on the type of column and temperature program used .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-pentylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUFTTLGOUBZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047589 | |
| Record name | 6-Amyl-alpha-pyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, liquid with a mushroom, blue cheese lactone or dairy odour | |
| Record name | 6-Pentyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
285.00 to 286.00 °C. @ 760.00 mm Hg | |
| Record name | 6-Pentyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in fats; insoluble in water | |
| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.000-1.009 | |
| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
6-Pentyl-2H-pyran-2-one | |
CAS RN |
27593-23-3 | |
| Record name | 6-Pentyl-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27593-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027593233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amyl-alpha-pyrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran-2-one, 6-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Amyl-alpha-pyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-pentyl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXY-2,4-DECADIENOIC ACID .DELTA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JTW8HL4PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Pentyl-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



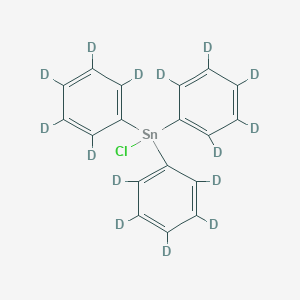
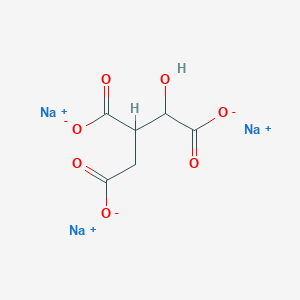
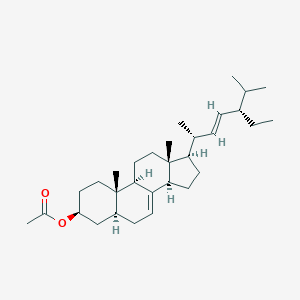

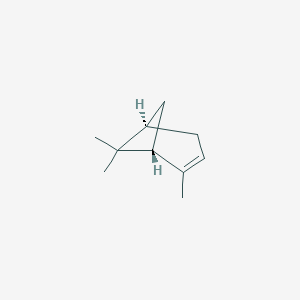
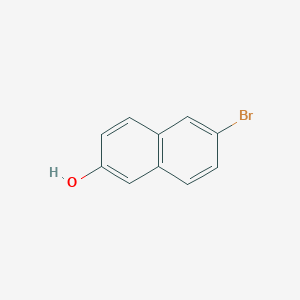
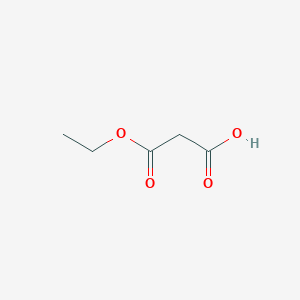
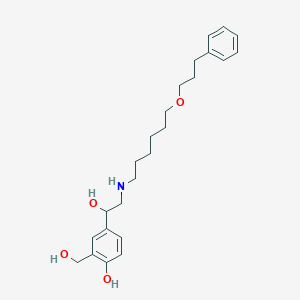
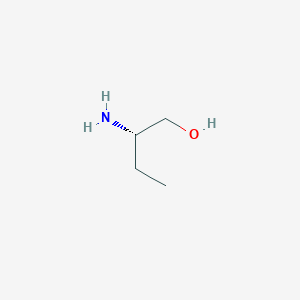
![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)
